(S)-2-Amino-N-furan-2-ylmethyl-propionamide is an organic compound that features an amino group, a furan ring, and a propionamide moiety. This compound is significant in various fields of chemistry and biology due to its unique structural characteristics and potential biological activities. The compound is classified as an amino acid derivative and is part of a larger class of compounds that exhibit diverse pharmacological properties.
(S)-2-Amino-N-furan-2-ylmethyl-propionamide can be synthesized from commercially available starting materials such as furan-2-carboxaldehyde and (S)-alanine. The synthesis typically involves the use of reducing agents to facilitate the formation of the desired product.
This compound falls under the category of amino acid derivatives and is notable for its chiral nature, which contributes to its biological activity. It is also classified as a furan-containing compound, which adds to its reactivity and interaction with biological targets.
The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-propionamide generally follows these steps:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance scalability and consistency in product quality.
(S)-2-Amino-N-furan-2-ylmethyl-propionamide has a complex structure characterized by:
The molecular formula for (S)-2-Amino-N-furan-2-ylmethyl-propionamide is CHNO, with a molecular weight of approximately 196.22 g/mol. Spectroscopic data, including NMR and infrared spectra, can provide insights into its structural characteristics.
(S)-2-Amino-N-furan-2-ylmethyl-propionamide can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The mechanism of action for (S)-2-Amino-N-furan-2-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors:
(S)-2-Amino-N-furan-2-ylmethyl-propionamide typically appears as a white crystalline solid or powder. Its melting point ranges between 115–118 °C, indicating good thermal stability.
The compound is soluble in polar solvents like water and ethanol but may exhibit limited solubility in non-polar solvents. Its reactivity is influenced by both the amino group and the furan ring, allowing it to participate in various chemical transformations.
(S)-2-Amino-N-furan-2-ylmethyl-propionamide has several applications in scientific research:
(S)-2-Amino-N-furan-2-ylmethyl-propionamide is classified under IUPAC nomenclature as a chiral propionamide derivative due to its stereogenic center at the C2 position of the propanoic acid backbone. The parent compound, propionamide (propanamide), is substituted at the α-carbon with an amino group (–NH₂) and at the nitrogen with a furan-2-ylmethyl moiety. The stereodescriptor "(S)" specifies the absolute configuration of this chiral center, which arises from the tetrahedral geometry of the α-carbon bonded to four distinct groups: –NH₂, –H, –CH₃, and –C(=O)NHCH₂(furan-2-yl). This configuration critically influences the molecule's three-dimensional structure and biological interactions.
Alternative nomenclature includes functional group-based names such as (S)-α-aminopropionic acid furfurylamide and semisystematic names like (S)-2-aminopropanoyl amino(furan-2-yl)methane. The CAS registry number 685901-62-6 provides a unique identifier for this specific enantiomer [1]. The furan-2-ylmethyl group (furfurylamine derivative) is denoted as "N-(furan-2-ylmethyl)" in substitution nomenclature, positioning the amide nitrogen as the attachment point.
Table 1: Nomenclature Conventions for (S)-2-Amino-N-furan-2-ylmethyl-propionamide
Nomenclature System | Name | Significance |
---|---|---|
IUPAC Systematic | (S)-2-Amino-N-(furan-2-ylmethyl)propanamide | Specifies stereochemistry, carbon chain, and substituents |
Functional Group-Oriented | (S)-2-Aminopropanoyl furfurylamide | Highlights amide bond and furan attachment |
Semisystematic | (S)-N-(Furfuryl)alanine amide | Relates to alanine amino acid structure |
CAS Registry | 685901-62-6 | Unique chemical identifier |
The stereochemical integrity of the (S)-enantiomer is essential for molecular recognition in biological systems. Enantiomers can exhibit divergent binding affinities to chiral protein targets, as demonstrated in studies of lipoxygenase inhibitors where (–)-enantiomers showed >50-fold greater activity than their (+) counterparts (IC₅₀ = 0.38 µM vs. >25 µM) [4]. The retention of configuration is thus crucial during synthesis to preserve efficacy.
This compound belongs to the amino-furan hybrid scaffold family, characterized by the fusion of a furan heterocycle with an amino acid-derived moiety. Its core structure consists of three fragments:
Supramolecular Features:
Table 2: Structural Fragments and Their Biochemical Roles
Fragment | Structural Features | Role in Molecular Recognition |
---|---|---|
Furan ring | Aromatic, π-excessive heterocycle | Hydrophobic interactions; π-stacking with protein aromatics |
Methylene linker | –CH₂– spacer | Conformational flexibility; distance modulation |
Propionamide core | Chiral Cα, –NH₂, –C(=O)NH– | H-bond donation/acceptation; chiral recognition |
Methyl group | –CH₃ at chiral center | Steric guidance; hydrophobic pocket filling |
Compared to non-furan analogs like (S)-2-amino-N-cyclopropylpropionamide [5], the furan confers enhanced rigidity and membrane permeability due to its moderate logP (predicted ~0.68 for related N-furfuryl propanamides) [7]. Hybridization with amino acid derivatives positions this scaffold as a peptidomimetic, bridging small molecule and peptide drug spaces.
(S)-2-Amino-N-furan-2-ylmethyl-propionamide emerged from three intersecting historical developments in medicinal chemistry:
Furan as a Privileged Scaffold:Furan derivatives have been investigated since the 19th century, with furfural isolation in 1832 marking early interest [9]. By the 1970s, furan-containing compounds like nitrofurantoin were established as antimicrobials. The furan ring's bioisosteric relationship with phenyl/pyridyl groups and favorable pharmacokinetic properties (e.g., metabolic stability) spurred its incorporation into hybrid designs. In the 2000s, furan derivatives demonstrated anticancer activity, exemplified by 1-(3’,4’,5’-trimethoxy)phenyl naphtha[2,1-b]furan [9]. The furfurylamine moiety, specifically, became prominent in CNS agents due to its blood-brain barrier permeability.
Chiral Amino Acid Derivatives in Targeted Therapy:The "chiral switch" movement of the 1990s–2000s highlighted enantiopure amino acid analogs as kinase inhibitors and enzyme modulators. For instance, (S)-configured α-aminopropionamides showed superior activity in targeting 12-human lipoxygenase (12-LOX), an enzyme implicated in cancer and diabetes [4]. Quantitative high-throughput screening (qHTS) campaigns by the NIH Molecular Libraries Program identified chiral amino-furan hybrids as nanomolar inhibitors of platelet-type 12-LOX, with enantiomeric preference critical for specificity over paralogs like 5-LOX and 15-LOX.
Hybridization Strategies in Modern Drug Design:The 2010s saw systematic exploration of amino acid-furan conjugates. Examples include:
Table 3: Evolution of Key Furan-Amino Hybrids in Drug Discovery
Era | Key Developments | Impact on Target Compound |
---|---|---|
1830–1950 | Isolation of furfural; synthesis of furan derivatives | Established furan as synthetically accessible heterocycle |
1960–1990 | Antimicrobial furans (e.g., nitrofurans); chiral drug approvals | Validated furan bioactivity; highlighted importance of chirality |
2000–2010 | qHTS for 12-LOX inhibitors; furan-thiazole anticancer agents | Revealed enantioselectivity of amino-furans in enzyme inhibition |
2010–Present | Virtual screening for immune checkpoint inhibitors; hybrid peptidomimetics | Enabled rational design of (S)-2-amino-N-furan-2-ylmethyl-propionamide analogs |
Current applications leverage this molecule’s dual functionality: the furan enables cell membrane penetration, while the chiral aminoamide engages targets like LOX enzymes or PD-1/PD-L1 complex. Its synthetic tractability via Betti or Mannich-type reactions further solidifies its role in lead optimization [4] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1